Product packaging for Methyl fluoroacetate(Cat. No.:CAS No. 453-18-9)

Methyl fluoroacetate

Cat. No.: B1201745
CAS No.: 453-18-9
M. Wt: 92.07 g/mol
InChI Key: RJBYSQHLLIHSLT-UHFFFAOYSA-N
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Description

Historical Context of Methyl Fluoroacetate (B1212596) Research

The scientific journey of methyl fluoroacetate is marked by its early synthesis, exploration for military applications, and a progressively deeper understanding of its profound biological effects.

Early Synthesis and Characterization

This compound was first synthesized in 1896 by the Belgian chemist Frédéric Swarts. wikipedia.orgnih.gov Swarts achieved this by reacting methyl iodoacetate with silver fluoride (B91410). wikipedia.orgnih.gov An alternative synthesis method involves the reaction of methyl chloroacetate (B1199739) with potassium fluoride. wikipedia.org

Historical Studies on Potential Applications (e.g., chemical weapon research)

Due to its high toxicity, this compound was investigated as a potential chemical warfare agent during World War II. wikipedia.orgnih.govresearchgate.net Its colorless and odorless nature made it a candidate for poisoning water supplies, with the potential to incapacitate or kill large populations. wikipedia.orgvulcanchem.com By the end of the war, several countries had developed methods for its production for this purpose. wikipedia.orgnih.gov

Evolution of Understanding its Biological Impact

The understanding of this compound's biological impact has evolved significantly over time. It is now known that its toxicity stems from a process called "lethal synthesis." mmsl.czresearchgate.netresearchgate.net In the body, this compound is converted to fluoroacetyl coenzyme A, which then reacts to form fluorocitrate. wikipedia.org This fluorocitrate competitively inhibits the enzyme aconitase, a crucial component of the citric acid cycle (TCA cycle). wikipedia.orgsmolecule.com This inhibition disrupts cellular energy production, leading to an accumulation of citrate (B86180) in tissues and plasma. wikipedia.org The primary metabolic transformation of MFA is carried out by the glutathione (B108866) transferase enzyme, which defluorinates the compound. wikipedia.org

Significance of this compound in Scientific Disciplines

This compound's unique properties make it a valuable tool in several scientific fields, particularly in organic chemistry and biochemistry.

Relevance in Organic Chemistry Research

In organic chemistry, this compound serves as a versatile reagent and a building block for synthesizing more complex fluorinated molecules. chemimpex.com The presence of the fluorine atom enhances its reactivity, making it a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals. chemimpex.com The carbon-fluorine bond in this compound is notably stable compared to other haloacetates, making it resistant to the displacement of fluorine by nucleophiles. wikipedia.org This stability, combined with its reactivity at other sites, allows for its use in creating novel materials. chemimpex.com

Importance in Biochemical and Metabolic Studies

This compound is a critical tool in biochemical and metabolic research due to its specific mechanism of action. smolecule.com By inhibiting aconitase, it allows researchers to probe the function of the citric acid cycle and investigate cellular metabolism and energy production. smolecule.com It is used to study mitochondrial function and its role in various cellular processes and diseases. smolecule.com The ability to selectively disrupt a key metabolic pathway makes this compound an invaluable compound for understanding the intricacies of cellular function and the basis of certain diseases. smolecule.com

PropertyValue
Chemical Formula FCH₂CO₂CH₃
Molar Mass 92.069 g·mol⁻¹
Appearance Colorless liquid
Odor Odorless or faint fruity
Melting Point -35.0 °C
Boiling Point 104.5 °C
Solubility in water 117 g/L at 25 °C
A table summarizing the key properties of this compound.

Role in Agricultural Chemical Research

This compound plays a significant role in the research and development of agricultural chemicals. chemimpex.com It serves as a key building block in the formulation of pesticides and herbicides. chemimpex.comlookchem.com Its high toxicity makes it a potent compound for controlling pests, particularly rodents, and it has been used as a rodenticide. wikipedia.orglookchem.com

The compound is a valuable intermediate for synthesizing more complex agrochemicals. chemimpex.com Research in this area focuses on creating effective solutions for pest control. chemimpex.com For instance, fluorine was introduced into the side chain of abscisic acid analogues using ethyl triethylphosphono-2-fluoroacetate to create new potential plant growth regulators. acs.org The study of such fluorinated analogues helps in developing substances that can regulate plant growth or protect plants from environmental stresses. acs.org

Contribution to Environmental Chemistry Research

The study of this compound is also pertinent to environmental chemistry. Research in this field investigates its behavior, degradation pathways, and potential impacts on ecosystems. chemimpex.com When released into the environment, it can exist solely as a vapor in the atmosphere. wikipedia.org In the vapor phase, it is expected to be degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of 98 days for this reaction in the air. wikipedia.org

Concerns about its potential as an environmental hazard stem from its reactivity and the presence of fluorine, which can lead to the formation of persistent compounds. cymitquimica.com Research from the University of Cambridge has noted that its atmospheric lifetime of 15 years raises concerns about bioaccumulation. pmarketresearch.com Understanding these environmental characteristics is essential for regulatory assessments and for mitigating potential environmental risks associated with its use and production. chemimpex.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5FO2 B1201745 Methyl fluoroacetate CAS No. 453-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoroacetate
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InChI

InChI=1S/C3H5FO2/c1-6-3(5)2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RJBYSQHLLIHSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO2
Source PubChem
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DSSTOX Substance ID

DTXSID3073185
Record name Methyl fluoroacetate
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Molecular Weight

92.07 g/mol
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Boiling Point

104.5 °C
Record name Methyl fluoroacetate
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Solubility

Soluble in water, Slightly soluble in petroleum ether
Record name Methyl fluoroacetate
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Density

1.1744 at 20 °C/4 °C; 1.1613 at 15 °C/4 °C, Density: 1.51 at 15 °C
Record name Methyl fluoroacetate
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Color/Form

Mobile liquid

CAS No.

453-18-9
Record name Methyl fluoroacetate
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Record name Methyl fluoroacetate
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Record name METHYL FLUOROACETATE
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Melting Point

-35 °C
Record name Methyl fluoroacetate
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Synthesis and Chemical Reactivity of Methyl Fluoroacetate

Advanced Synthetic Methodologies

Two-Step Synthesis Protocols

The synthesis of methyl fluoroacetate (B1212596) is commonly achieved through a two-step halogen exchange (halex) reaction. This process fundamentally involves the substitution of a chlorine or bromine atom in a haloacetate ester with a fluorine atom.

The general protocol begins with charging a reactor with potassium fluoride (B91410) (KF), a solvent, and a catalyst. wikipedia.org This mixture is agitated and heated to the desired reaction temperature. wikipedia.org In the second step, methyl chloroacetate (B1199739) (ClCH₂CO₂CH₃) is continuously added to the heated mixture. wikipedia.orggoogle.com The ensuing reaction produces a gaseous mixture containing unreacted methyl chloroacetate and the product, methyl fluoroacetate. wikipedia.org

A key feature of this synthetic design is the separation of the product from the starting material based on their different boiling points. The gaseous mixture is passed through a two-stage condensation system. google.com The first condenser is maintained at a temperature high enough (e.g., 100–105 °C) to condense the higher-boiling methyl chloroacetate (boiling point ~129.8 °C), which is then returned to the reactor to continue participating in the reaction. wikipedia.orggoogle.com The second condenser is kept at a lower temperature (e.g., 20–25 °C) to condense the more volatile this compound (boiling point ~104.5 °C), which is collected as the final liquid product. wikipedia.orggoogle.com This method facilitates a high conversion rate and yields a product of high purity. google.com An older method, first reported by Frédéric Swarts in 1896, involved the reaction of methyl iodoacetate with silver fluoride. wikipedia.org

Role of Phase-Transfer Catalysts in Synthesis

Phase-transfer catalysts (PTCs) are crucial for enhancing the efficiency of this compound synthesis. google.comsmolecule.com The reaction involves two immiscible phases: a solid or aqueous phase containing the ionic fluorinating agent (potassium fluoride) and an organic phase containing the methyl chloroacetate substrate. wikipedia.org A PTC is a substance that facilitates the migration of a reactant from one phase to another where the reaction can occur. wikipedia.org

In this synthesis, the PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, functions by forming a lipophilic ion pair with the fluoride anion (F⁻) from KF. wikipedia.orgwikipedia.org This ion pair is soluble in the organic solvent, allowing the fluoride ion to be transported into the organic phase where it can act as a nucleophile and attack the methyl chloroacetate molecule, displacing the chloride ion. google.comvulcanchem.com This process significantly accelerates the reaction rate. wikipedia.org

Commonly used phase-transfer catalysts for this synthesis include:

Tetrabutylammonium bromide wikipedia.org

Tetrabutylammonium chloride wikipedia.org

Tetramethylammonium chloride wikipedia.org

Dodecyl(trimethyl)ammonium chloride (also referred to as Trimethyllaurylammonium bromide) wikipedia.orggoogle.com

The use of a PTC allows the reaction to proceed under milder conditions and can improve yield and purity, making the process suitable for large-scale industrial production. google.comwikipedia.org

Optimization of Reaction Conditions (Temperature, Solvents, Ratios)

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. Key variables include temperature, solvent composition, and the molar or mass ratios of reactants and catalysts.

Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 100–160 °C, to ensure a sufficient reaction rate. wikipedia.org The separation of the product is also temperature-dependent, with specific condensation temperatures being critical for efficient purification. google.com The first condenser is set to 100–105 °C to recycle unreacted methyl chloroacetate, while the second is maintained at 20–25 °C to collect the this compound product. google.com However, alternative methods have demonstrated high yields at significantly lower temperatures (e.g., 10-60 °C) by using a solid dispersion of potassium fluoride on micropowder silica (B1680970) gel, which eliminates the need for a solvent. google.com

Solvents: Aprotic polar solvents are preferred to dissolve the reactants and facilitate the halogen exchange. A common solvent system is a mixture of dimethylformamide (DMF) and acetamide (B32628). wikipedia.org The ratio of these solvents is also optimized; for instance, a mass ratio of DMF to acetamide of 1.4–1.6:1 has been reported. wikipedia.org

Reactant and Catalyst Ratios: The relative amounts of methyl chloroacetate, potassium fluoride, and the phase-transfer catalyst are carefully controlled. Research has specified mass ratios for achieving high efficiency. wikipedia.org

The following table summarizes optimized conditions from various synthetic protocols.

ParameterOptimized Condition (Protocol 1)Optimized Condition (Protocol 2)
Fluoride Source Potassium Fluoride (KF) wikipedia.orgPotassium Fluoride solid dispersion google.com
Substrate Methyl Chloroacetate wikipedia.orgMethyl Chloroacetate google.com
Solvent System Dimethylformamide/Acetamide (1.4-1.6 : 1 mass ratio) wikipedia.orgSolvent-free google.com
Catalyst Tetrabutylammonium bromide or similar PTC wikipedia.orgCatalyst-free google.com
Temperature Range 100–160 °C wikipedia.org40–60 °C google.com
Mass Ratio (Substrate:KF) 1 : 0.5–1 wikipedia.org108.5g : 65g (~1.67 : 1) google.com
Mass Ratio (KF:Catalyst) 0.5–1 : 0.02–0.03 wikipedia.orgN/A
Reported Yield High conversion rate implied google.com~99.4% google.com

Data compiled from Google Patents and related sources. wikipedia.orggoogle.comgoogle.com

Microscale Synthesis Techniques for Labeled Compounds

The synthesis of isotopically labeled this compound is important for biochemical and metabolic studies. Microscale techniques are necessary for this purpose, particularly when working with expensive or radioactive isotopes like Carbon-14 (¹⁴C) or Fluorine-18 (¹⁸F).

One established microscale method for preparing this compound-2-¹⁴C uses methyl bromoacetate-2-¹⁴C as the starting material. journals.co.za In this procedure, the fluorination is carried out with potassium fluoride in a solvent of molten acetamide. journals.co.za This approach is advantageous as it proceeds under milder conditions (100 °C for 30 minutes) compared to earlier methods that required heating at 220 °C in an autoclave. journals.co.za The use of methyl bromoacetate (B1195939) is also preferred because bromide is a better leaving group than chloride, facilitating the nucleophilic substitution by fluorine. journals.co.za After the reaction, the volatile this compound product is separated, and subsequent saponification with sodium hydroxide (B78521) can yield sodium fluoroacetate for further use or analysis. journals.co.za This microscale synthesis has been reported to achieve yields of 58-64%. journals.co.za

For positron emission tomography (PET), compounds labeled with ¹⁸F are required. The automated synthesis of sodium [¹⁸F]fluoroacetate has been achieved using commercial synthesizers, starting from no-carrier-added [¹⁸F]fluoride. researchgate.net While the final product is the sodium salt, the underlying chemistry involves the synthesis of the fluoroacetate structure on a micro-level, highlighting the adaptability of fluorination reactions for producing radiolabeled tracers. researchgate.netsnmjournals.org

Investigation of Chemical Reactions and Pathways

Hydrolysis Mechanisms

This compound undergoes hydrolysis, though the reaction is noted to be relatively slow under neutral conditions. smolecule.com This reaction involves the cleavage of the ester bond to yield fluoroacetic acid and methanol. The mechanism of ester hydrolysis is highly dependent on the reaction conditions (acidic, basic, or neutral) and the structure of the ester.

Under basic conditions, the hydrolysis is significantly faster. nih.gov The mechanism is a base-catalyzed saponification, which also follows a BAC2 pathway. Here, a hydroxide ion (OH⁻) acts as the nucleophile, which is much more reactive than a neutral water molecule. It attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then expels the methoxide (B1231860) ion (CH₃O⁻), which subsequently deprotonates the newly formed fluoroacetic acid to give the fluoroacetate anion and methanol. Environmental fate studies show base-catalyzed half-lives of 4 days at pH 7 and 10 hours at pH 8, confirming the importance of this pathway. nih.gov

Alkylation Reactivity and C-F Bond Stability

This compound (MFA) exhibits unique reactivity as an alkylating agent, largely governed by the pronounced stability of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond to carbon, significantly stronger than C-H, C-C, and other carbon-halogen bonds. msu.edufrontiersin.org This high bond energy makes alkyl fluorides, including MFA, generally less reactive under typical nucleophilic substitution conditions compared to their chloro-, bromo-, and iodo-analogs. msu.edufrontiersin.org

While this compound can function as an alkylating agent, its reactivity is considerably lower than that of other haloacetates. smolecule.com The strong electronegativity of the fluorine atom strengthens the C-F bond through substantial electrostatic attraction, making it resistant to nucleophilic attack and displacement. frontiersin.orgsmolecule.com This inherent stability distinguishes MFA from other haloacetates, which are more potent alkylating agents. wikipedia.org

Despite its general stability, the C-F bond in certain contexts can be activated. For instance, in biological systems, the defluorination of this compound is a critical metabolic step. smolecule.com This process is catalyzed by enzymes like glutathione (B108866) transferase. smolecule.com Additionally, under specific laboratory conditions, such as in the presence of strong Brønsted or Lewis acids or within self-assembled molecular containers, the activation of alkyl C-F bonds can be achieved under milder conditions. frontiersin.org These specialized environments can facilitate reactions by stabilizing transition states or intermediate carbocations. frontiersin.org

Gas-Phase Reactions with Atmospheric Radicals (e.g., OH radicals, Cl atoms)

The atmospheric fate of this compound is primarily determined by its gas-phase reactions with photochemically generated radicals, such as hydroxyl (OH) radicals and chlorine (Cl) atoms. nih.govacs.org These reactions initiate the degradation of MFA in the atmosphere.

Kinetics and Thermochemistry of Radical Reactions

Theoretical studies have been conducted to understand the kinetics and thermochemistry of the reactions between this compound and atmospheric radicals. The primary reaction pathway involves the abstraction of a hydrogen atom from either the methyl (-CH₃) or the fluoromethyl (-CH₂F) group of MFA. acs.org

Reaction with OH Radicals: Theoretical investigations using computational methods like the G2(MP2) level of theory have shown that hydrogen abstraction by OH radicals from the -CH₃ group is kinetically and thermodynamically more favorable than from the -CH₂F group. acs.org This preference is supported by calculations of bond dissociation energies. acs.org

The standard enthalpies of formation (ΔfH°₂₉₈) for this compound and the resulting radicals have also been computed. For CH₂FC(O)OCH₃, the value is estimated to be -136.70 kcal mol⁻¹. The radicals formed by H-abstraction, C•HFC(O)OCH₃ and CH₂FC(O)OC•H₂, have estimated ΔfH°₂₉₈ values of -86.50 and -87.89 kcal mol⁻¹, respectively. acs.org

Reaction with Cl Atoms: Similar to OH radicals, chlorine atoms react with this compound via hydrogen abstraction. Kinetic studies have been performed for the gas-phase reactions of Cl atoms with various fluoroacetates. Computational studies on the Cl-initiated hydrogen abstraction from this compound provide insights into the reaction mechanism and kinetics. rsc.org The reaction is expected to proceed by abstracting a hydrogen atom, and the reactivity is influenced by the number and location of abstractable H atoms.

Table 1: Kinetic and Thermochemical Data for the Reaction of this compound with OH Radicals

ParameterValueReference
Arrhenius Expression (250-450 K)k = 8.79 × 10⁻¹³ exp[(-377.27 ± 64)/T] cm³ molecule⁻¹ s⁻¹ acs.org, nih.gov
Total Rate Constant at 298 K2.44 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ acs.org
Estimated Atmospheric Lifetime (vs. OH)24 - 98 days nih.gov, acs.org, nih.gov
ΔfH°₂₉₈ [CH₂FC(O)OCH₃]-136.70 kcal mol⁻¹ acs.org
ΔfH°₂₉₈ [C•HFC(O)OCH₃]-86.50 kcal mol⁻¹ acs.org
ΔfH°₂₉₈ [CH₂FC(O)OC•H₂]-87.89 kcal mol⁻¹ acs.org
Conformational Effects on Reaction Pathways

Theoretical studies have shown that hyperconjugative interactions are a key factor in determining the stability of these conformers. researchgate.net The specific orientation of the C-F bond with respect to the carbonyl group can influence the molecule's reactivity. researchgate.net When considering the hydrogen abstraction reactions with OH radicals, calculations are performed for both stable conformers, and their respective contributions are factored into the total rate coefficient. acs.orgacs.orgnih.gov The presence of multiple conformers necessitates a more complex kinetic analysis to accurately model the reaction pathways and rates.

Atmospheric Degradation Mechanisms

The initial reaction of this compound with OH radicals or Cl atoms leads to the formation of alkyl radicals: C•HFC(O)OCH₃ and CH₂FC(O)OC•H₂. acs.org These radicals undergo further reactions in the atmosphere.

Following the initial hydrogen abstraction, the resulting radical, predominantly CH₂FC(O)OC•H₂, reacts with molecular oxygen (O₂) to form a peroxy radical (CH₂FC(O)OCH₂O₂•). acs.org The fate of this peroxy radical is crucial for understanding the subsequent degradation products. It can react with nitric oxide (NO) to form an alkoxy radical (CH₂FC(O)OCH₂O•) and nitrogen dioxide (NO₂). dntb.gov.ua

The alkoxy radical, CH₂FC(O)OCH₂O•, is a key intermediate. Mechanistic studies suggest that this radical can undergo further decomposition or reaction, ultimately leading to the formation of more stable products. acs.orgnih.gov The degradation pathways for similar alkoxy radicals from hydrofluorocarbons and hydrochlorofluorocarbons have been studied, indicating that they can lead to the formation of compounds like carbonyl fluoride (HC(O)F), carbon dioxide (CO₂), and water. noaa.gov The complete degradation mechanism for this compound will result in the formation of these smaller, stable molecules, effectively removing the original compound from the atmosphere. acs.orgnasa.gov

Biochemical and Metabolic Mechanisms of Methyl Fluoroacetate

Mechanism of Action at the Cellular Level

The toxic action of methyl fluoroacetate (B1212596) begins with its hydrolysis to fluoroacetate, which then enters a critical metabolic pathway, the Krebs cycle, leading to cellular energy crisis and death.

Upon entering the cell, methyl fluoroacetate is first hydrolyzed to release fluoroacetate. This fluoroacetate molecule is then processed within the mitochondria. In a manner analogous to acetate (B1210297), fluoroacetate is activated by the enzyme acetyl-CoA synthetase (also known as acetate thiokinase). wikipedia.orgnih.gov This enzymatic reaction utilizes adenosine (B11128) triphosphate (ATP) and coenzyme A (CoA) to convert fluoroacetate into fluoroacetyl coenzyme A (F-acetyl-SCoA). wikipedia.orgresearchgate.netresearchgate.netpnas.org This conversion is the prerequisite step for its entry into the central hub of cellular metabolism, the Krebs cycle. nih.gov

The term "lethal synthesis" was coined to describe the metabolic process wherein a non-toxic compound is converted within the body into a highly toxic substance. regulations.gov In the case of this compound poisoning, this occurs when F-acetyl-SCoA, formed in the previous step, enters the Krebs cycle. The enzyme citrate (B86180) synthase catalyzes the condensation of F-acetyl-SCoA with oxaloacetate. wikipedia.orgresearchgate.netresearchgate.net This reaction normally produces citrate from acetyl-CoA and oxaloacetate, but with the fluorinated substrate, it yields fluorocitrate (FC). researchgate.netwikipedia.orgwikipedia.orgroyalsocietypublishing.org This newly synthesized fluorocitrate is the ultimate toxic metabolite responsible for the profound metabolic disruption that follows. researchgate.netregulations.gov The enzymatic reaction preferentially produces the (2R,3R)-fluorocitrate stereoisomer, which is a potent inhibitor of the next enzyme in the cycle. royalsocietypublishing.orgroyalsocietypublishing.org

Fluorocitrate, due to its structural similarity to the natural substrate citrate, binds to the active site of aconitate hydratase (commonly known as aconitase), an iron-sulfur protein that catalyzes the stereospecific isomerization of citrate to isocitrate. researchgate.netwikipedia.orgnih.gov The binding of fluorocitrate potently inhibits aconitase, effectively halting the Krebs (TCA) cycle. wikipedia.orgnih.govtaylorandfrancis.comnih.goviwaponline.com

While initially considered a competitive inhibitor, further research suggests a more complex mechanism. regulations.gov Evidence supports the hypothesis that fluorocitrate acts as a mechanism-based inhibitor, or a "suicide" substrate. nih.govnih.gov According to this model, aconitase processes fluorocitrate to an intermediate, fluoro-cis-aconitate. nih.gov Subsequently, the addition of a hydroxyl group and the elimination of a fluoride (B91410) ion leads to the formation of 4-hydroxy-trans-aconitate (HTn). nih.gov This product, HTn, binds very tightly but non-covalently to the enzyme's active site, causing a persistent inactivation of aconitase. nih.gov

The blockade of aconitase by fluorocitrate leads to two major and severe consequences for the cell. Firstly, the substrate of the inhibited enzyme, citrate, can no longer be converted to isocitrate. This leads to a massive accumulation of citrate in the mitochondria, which then spills over into the cytoplasm, tissues, and eventually the plasma. researchgate.netwikipedia.orgnih.gov This citrate buildup is a key biochemical indicator of fluoroacetate poisoning. nih.gov

Secondly, the halt of the Krebs cycle prevents the generation of reducing equivalents (NADH and FADH2) and succinate (B1194679), which are essential for the electron transport chain. wikipedia.org This disruption in the central energy-producing pathway leads to a drastic reduction in the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency. researchgate.netnih.gov

ConsequenceDescriptionKey Research Findings
Citrate Accumulation The inhibition of aconitase prevents the conversion of citrate, causing it to build up in mitochondria, cytoplasm, and plasma. researchgate.netwikipedia.orgStudies in poisoned myoblasts and other tissues show a significant increase in citrate levels. nih.gov This accumulation can also disrupt other metabolic processes, including glycolysis, and chelate divalent cations like calcium. nih.gov
ATP Depletion The interruption of the TCA cycle stops the production of NADH and FADH2, which are necessary for ATP synthesis via oxidative phosphorylation. researchgate.netwikipedia.orgResearch has demonstrated a marked decrease in cellular ATP levels following fluoroacetate exposure, leading to an energy deficit that impairs vital cellular functions. researchgate.netnih.gov

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce ATP. The Krebs cycle is directly linked to oxidative phosphorylation by providing the electron donors, NADH and FADH2. wikipedia.org The inhibition of aconitase and the subsequent halt of the TCA cycle cut off the supply of these reducing equivalents. wikipedia.org Without the continuous flow of electrons from NADH and FADH2 to the electron transport chain, the process of oxidative phosphorylation ceases. wikipedia.org This leads to a stop in cellular respiration and a profound failure of the cell's ability to generate energy. researchgate.netwikipedia.org

Consequences of TCA Cycle Inhibition: Citrate Accumulation and ATP Depletion

Enzymatic Biotransformation and Detoxification Pathways

While highly toxic, some organisms have developed enzymatic pathways to detoxify fluoroacetate. The primary mechanism involves the cleavage of the highly stable carbon-fluorine (C-F) bond. wikipedia.org

One major detoxification pathway involves the enzyme glutathione (B108866) S-transferase (GST). wikipedia.org This phase II metabolic enzyme conjugates glutathione to this compound, leading to its defluorination. wikipedia.org This process produces a fluoride anion and S-carboxymethylglutathione. wikipedia.org This enzymatic activity is predominantly found in the liver, with some activity also present in the kidneys, lungs, and heart. wikipedia.org Certain animal species, particularly some from Australia that have co-evolved with fluoroacetate-bearing plants, exhibit a higher tolerance due to more efficient GST-mediated detoxification. wikipedia.org

Another detoxification mechanism has been identified in the soil bacterium Streptomyces cattleya, which naturally produces fluoroacetate. This organism possesses a specific enzyme, a fluoroacetyl-CoA-specific thioesterase known as FlK. nih.govresearchgate.net This enzyme selectively hydrolyzes fluoroacetyl-CoA to fluoroacetate and Coenzyme A, preventing the toxic metabolite from entering the TCA cycle and undergoing lethal synthesis. nih.govpnas.orgresearchgate.net The FlK enzyme shows a remarkable selectivity, with a catalytic efficiency approximately 10^6-fold higher for fluoroacetyl-CoA than for the structurally similar acetyl-CoA. nih.gov

EnzymeOrganism/TissueMechanism
Glutathione S-transferase (GST) Mammalian liver, kidneys, lungs, heart wikipedia.orgConjugates glutathione to this compound, causing defluorination and producing S-carboxymethylglutathione. wikipedia.org
Fluoroacetyl-CoA thioesterase (FlK) Streptomyces cattleya nih.govresearchgate.netSelectively hydrolyzes fluoroacetyl-CoA, preventing its entry into the TCA cycle and subsequent lethal synthesis. nih.govpnas.org
Fluoroacetate dehalogenase Various soil bacteria (e.g., Delftia acidovorans, Burkholderia sp.) nih.govresearchgate.netCleaves the C-F bond, converting fluoroacetate into glycolate (B3277807) and a fluoride ion. nih.gov

Role of Glutathione Transferase in Defluorination

The detoxification of this compound in mammalian systems is significantly mediated by glutathione S-transferases (GSTs). wikipedia.org This biotransformation is a phase 2 process where the GSH-dependent enzyme facilitates the coupling of glutathione to this compound, leading to its defluorination. wikipedia.org The primary products of this reaction are a fluoride anion and S-carboxymethylglutathione. wikipedia.orgregulations.gov This glutathione-dependent pathway is the major route for detoxication, involving a nucleophilic attack at the carbon atom bonded to fluorine. regulations.gov The resulting S-carboxymethylglutathione can be further broken down into its constituent amino acids and excreted in urine as an S-(carboxymethyl) conjugate complex. regulations.gov

Research indicates that the highest defluorinating activity is found in the liver, with the kidneys, lungs, heart, and testicles also showing activity in decreasing order. wikipedia.orgregulations.gov Notably, no defluorination activity has been detected in the brain. wikipedia.orgregulations.gov While various anionic proteins with GST activity are involved, studies have identified a specific fluoroacetate-specific defluorinase which is biochemically and immunologically distinct from other cationic and anionic GST isoenzymes. regulations.gov This specialized enzyme has a molecular weight of 41 kD and an acidic isoelectric point of 6.4. regulations.gov In vitro studies on liver preparations from the brush-tailed possum have confirmed that significant defluorination of fluoroacetate only occurs in the presence of added glutathione (GSH), underscoring its essential role in the detoxification process. publish.csiro.au

Fluoroacetyl-CoA-Specific Thioesterase (FlK) Activity and its Role in Resistance

In the fluoroacetate-producing bacterium Streptomyces cattleya, a highly specialized enzyme known as fluoroacetyl-CoA-specific thioesterase (FlK) provides a crucial self-resistance mechanism. nih.govproteopedia.org The gene encoding FlK is located within the same gene cluster as the C-F bond-forming fluorinase (flA), suggesting a coordinated role in managing fluoroacetate metabolism. nih.gov FlK protects the host by selectively hydrolyzing fluoroacetyl-CoA, thereby preventing its entry into the citric acid cycle where it would be converted into a toxic inhibitor. nih.govproteopedia.orguniprot.org

The remarkable feature of FlK is its exceptional substrate specificity. It demonstrates a 10⁶-fold greater preference for fluoroacetyl-CoA over the structurally similar and metabolically abundant acetyl-CoA. nih.govpnas.org This high degree of selectivity arises from differences in both substrate binding and catalytic rates. nih.gov Kinetic studies reveal a significant disparity in catalytic efficiency (kcat/KM) between the two substrates, with FlK being far more efficient with fluoroacetyl-CoA. nih.gov The enzyme belongs to the hot dog-fold family of thioesterases and utilizes a catalytic triad (B1167595) composed of Threonine 42 (Thr42), Histidine 76 (His76), and a water molecule to facilitate hydrolysis. nih.govproteopedia.org

Table 1: Kinetic Parameters of FlK Thioesterase Activity. nih.govuniprot.org
Substratekcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Notes
Fluoroacetyl-CoA3905 x 10⁷Demonstrates high catalytic efficiency.
Acetyl-CoA0.0630Shows very low activity and efficiency, indicating strong selection against this substrate.

This discrimination is structurally enforced by a hydrophobic binding pocket and a unique "gate" residue, Phe36, which helps exclude water and contributes to fluorine-specific recognition. nih.gov The interaction between the substrate's fluorine atom and the side chain of Arg120 is also considered essential for correctly positioning the substrate for catalysis, further explaining the enzyme's specificity. proteopedia.org

Microbial Degradation of Fluoroacetate

A diverse range of microorganisms has the ability to degrade fluoroacetate, utilizing it as a carbon source. researchgate.net This capability is primarily due to the presence of specialized dehalogenase enzymes that can cleave the stable carbon-fluorine bond. researchgate.netucd.ie Several bacterial genera have been identified as possessing this metabolic function.

Notable fluoroacetate-degrading bacteria include:

Synergistetes phylum: Novel anaerobic bacteria belonging to this phylum have been isolated and shown to metabolize fluoroacetate. oup.com

Rhodococcus jostii: This soil bacterium is known to degrade fluoroacetate. pnas.org

Delftia acidovorans (formerly Moraxella sp. strain B): This species harbors well-characterized fluoroacetate dehalogenase enzymes. ucd.iemdpi.commdpi.comacs.org

Rhodopseudomonas palustris: This bacterium is also capable of defluorinating fluoroacetate. researchgate.netnih.gov

Burkholderia sp. FA1: This strain grows on fluoroacetate as its sole carbon source and produces a specific fluoroacetate dehalogenase. researchgate.netnih.gov

Pseudomonas species: Various Pseudomonas strains, including P. fluorescens, were among the first bacteria in which fluoroacetate degradation was observed. researchgate.netucd.iemdpi.com

These microorganisms play a vital role in the environmental breakdown of naturally occurring and synthetic organofluorine compounds. mdpi.com

Table 2: Examples of Microorganisms Involved in Fluoroacetate Degradation. researchgate.netoup.compnas.orgmdpi.comnih.gov
MicroorganismPhylum/GenusEnvironment/Note
Strain MFA1SynergistetesAnaerobic; isolated from bovine rumen fluid. oup.com
Rhodococcus jostiiActinomycetotaSoil bacterium. pnas.org
Delftia acidovoransPseudomonadotaSoil bacterium, contains multiple dehalogenases. researchgate.netmdpi.com
Rhodopseudomonas palustrisPseudomonadotaSoil bacterium. researchgate.netnih.gov
Burkholderia sp. FA1PseudomonadotaSoil bacterium. researchgate.netnih.gov

Fluoroacetate dehalogenases catalyze the hydrolytic cleavage of the carbon-fluorine bond, typically yielding glycolate and a fluoride ion. researchgate.netucd.ie The catalytic mechanism is generally a two-step Sₙ2 displacement reaction. nih.govresearchgate.net

Ester Intermediate Formation: An active-site carboxylate group, usually from an aspartate residue (e.g., Asp105 in the enzyme from Delftia acidovorans), acts as a nucleophile. ucd.iemdpi.com It attacks the substrate's carbon atom that is bonded to the fluorine, displacing the fluoride ion and forming a covalent ester intermediate. ucd.iemdpi.comnih.gov

Hydrolysis: The ester intermediate is subsequently hydrolyzed by a water molecule, which is often activated by another active site residue, such as histidine. nih.govresearchgate.net This step regenerates the free enzyme and releases the final product, glycolate. ucd.ie

More detailed computational studies propose a four-step process for the enzyme from Rhodopseudomonas palustris: (I) C-F bond activation, (II) nucleophilic attack, (III) C-O bond cleavage, and (IV) proton transfer. acs.orgnih.gov For monofluorinated substrates like fluoroacetate, the nucleophilic attack is the rate-determining step. acs.orgnih.gov However, for substrates with higher degrees of fluorination, such as difluoroacetate, the initial C-F bond activation becomes the rate-limiting step. acs.orgnih.gov

Table 3: Properties of Characterized Fluoroacetate Dehalogenases. nih.gov
Enzyme (Strain)Subunit MW (kDa)Optimal pHOptimal Temp (°C)Key Catalytic Residues
H-1 (Delftia acidovorans)339.545Asp-105, His-272
FA1 (Burkholderia sp.)33.58.0–9.050N/A
RPA1163 (Rhodopseudomonas palustris)30.78.030N/A

The potential of dehalogenase enzymes for detoxification has led to the development of genetically engineered microorganisms. mdpi.commdpi.com A prominent example involves protecting livestock from fluoroacetate poisoning caused by consuming toxic plants. psu.edu Researchers isolated the dehalogenase gene from a soil bacterium, Delftia acidovorans (formerly Moraxella sp.), which showed high specificity and activity against fluoroacetate. psu.edumla.com.au

This gene was then transferred into Butyrivibrio fibrisolvens, a bacterium native to the rumen of livestock. psu.edumla.com.au The resulting genetically modified (GM) bacterium was able to express the dehalogenase enzyme under the anaerobic conditions of the rumen. psu.edu When introduced into sheep, these engineered bacteria successfully colonized the rumen and provided protection against fluoroacetate toxicity by degrading the compound before it could be absorbed by the animal. oup.commla.com.au This approach demonstrates the potential of genetic engineering to create microbial systems tailored for specific bioremediation and detoxification applications. mdpi.com

Mechanisms of Dehalogenase Enzymes

Interaction with Biological Macromolecules

Binding to Aconitase and Active Site Analysis

The toxicity of fluoroacetate is not direct but results from a process termed "lethal synthesis". regulations.govucd.ie In the cell, fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate in a reaction catalyzed by citrate synthase to form fluorocitrate. wikipedia.orgregulations.govunl.edu It is this resulting molecule, specifically the (−)-erythro-2-fluorocitrate isomer, that is the potent toxin. regulations.govpnas.org

Fluorocitrate acts as a mechanism-based inhibitor of aconitase, a key enzyme in the citric acid cycle. regulations.govpnas.orgvaia.com The inhibition process is intricate and involves the catalytic action of aconitase itself.

Aconitase binds to (−)-erythro-2-fluorocitrate and catalyzes its dehydration to form fluoro-cis-aconitate. nih.govpnas.org

This intermediate then undergoes a "flip" within the active site. pnas.org

A water molecule then adds to the flipped intermediate, but instead of forming fluoroisocitrate, the reaction leads to the elimination of a fluoride ion. nih.govpnas.org

The final product is 4-hydroxy-trans-aconitate (HTn), which remains very tightly, though not covalently, bound to the aconitase active site. regulations.govpnas.orgvaia.comresearchgate.net

The formation of this tightly bound HTn-aconitase complex effectively shuts down the enzyme, leading to the accumulation of citrate in tissues and plasma and the disruption of cellular energy production. wikipedia.orgunl.edu X-ray crystallography of the inhibited enzyme reveals that the potent binding of HTn is stabilized by four strong hydrogen bonds (<2.7 Å) involving the inhibitor, a water molecule, and the active site residues Asp-165 and His-167. regulations.govpnas.org The displacement of the bound HTn inhibitor is extremely slow and requires a vast excess of the natural substrate, isocitrate. regulations.govpnas.org

Conformational Changes Induced by Interaction

The interaction of this compound's toxic metabolite, fluorocitrate, with its primary target, aconitase, is a classic example of "lethal synthesis," where a relatively non-toxic compound is converted into a potent inhibitor through the cell's own metabolic machinery. regulations.govunl.edunih.gov This inhibition is fundamentally rooted in the structural relationship between the inhibitor and the enzyme's natural substrate, leading to conformational events at the active site.

The mechanism of enzyme catalysis and inhibition is often explained through models like "induced fit" and "conformational selection." scholaris.ca The induced-fit model suggests that the enzyme's active site is flexible and undergoes conformational changes upon binding with a ligand to enhance the binding affinity. scholaris.ca In the context of fluorocitrate, its structural similarity to citrate allows it to enter the active site of aconitase. vaia.comresearchgate.net While the substrate or inhibitor is binding, enzymes undergo conformational changes that can position substrates for reaction, stabilize the transition state, or, in the case of an inhibitor, form a stable, non-reactive complex. numberanalytics.com

Fluorocitrate acts as a competitive inhibitor of aconitase, meaning it vies with the natural substrate, citrate, for the same binding location on the enzyme. vaia.com The binding of fluorocitrate to the aconitase active site, while not leading to a catalytic turnover, induces conformational adjustments that stabilize the enzyme-inhibitor complex. This effectively sequesters the enzyme, preventing it from processing citrate and thus blocking the tricarboxylic acid (TCA) cycle. vaia.com Although the precise, atom-level conformational shifts in aconitase induced specifically by the binding of the active isomer of fluorocitrate are a complex subject, the principles of competitive inhibition and enzyme dynamics dictate that such structural changes are integral to its inhibitory action. numberanalytics.comwustl.edu These motions, even if subtle, are critical for establishing the interactions that lock the inhibitor in place and prevent the progression of the catalytic cycle. wustl.edu

Exploration of Interactions with Other Enzymes and Proteins

While the inhibition of aconitase is the most prominent and well-understood mechanism of this compound's toxicity, its metabolic products interact with and affect a range of other enzymes and proteins, contributing to the broader metabolic disruption observed in poisoning cases. regulations.gov

The accumulation of citrate resulting from the aconitase block has cascading effects. High levels of cellular citrate are known to inhibit phosphofructokinase , a key regulatory enzyme in glycolysis. regulations.govinchem.org This inhibition can impair glucose metabolism, further compounding the cellular energy crisis initiated by the shutdown of the TCA cycle.

Research has identified several other enzymes that are directly or indirectly affected:

Succinate Dehydrogenase : This enzyme, also part of the TCA cycle, has been shown to be inhibited, although this effect may require high concentrations of fluorocitrate. regulations.gov

Pyruvate (B1213749) Dehydrogenase Kinase : Fluoroacetate can lead to an increase in the activity of the pyruvate dehydrogenase complex by inhibiting the kinase responsible for its inactivation. regulations.govinchem.org

Glutamine Synthetase : In brain tissue, the depletion of ATP due to TCA cycle inhibition reduces the activity of glutamine synthetase. inchem.orgnih.gov This is significant as glutamine is a precursor for the neurotransmitters glutamate (B1630785) and GABA. nih.gov

Mitochondrial Citrate Carriers : The toxic isomer of fluorocitrate has been found to bind to mitochondrial proteins, inhibiting the transport of citrate itself and preventing its utilization. unl.eduinchem.org

Glutathione S-transferase (GST) : This enzyme is involved in a detoxification pathway. In some tolerant species, GST facilitates the defluorination of fluoroacetate by coupling it to glutathione, leading to the formation of S-carboxymethyl glutathione which can be excreted. wikipedia.org

Other Enzymes : Fluoroacetate and its metabolites have also been implicated in altering the activity of guanylate cyclase and adenylate cyclase . regulations.gov Additionally, early investigations considered effects on acetate-activating enzymes (acetokinases ).

The table below summarizes the interactions of fluoroacetate and its metabolites with various enzymes and proteins beyond aconitase.

Enzyme/ProteinEffectInteracting MetaboliteReference
PhosphofructokinaseInhibitionCitrate (accumulated) regulations.govinchem.org
Succinate DehydrogenaseInhibitionFluorocitrate regulations.gov
Pyruvate Dehydrogenase KinaseInhibitionFluoroacetate regulations.govinchem.org
Glutamine SynthetaseDecreased ActivityFluoroacetate (via ATP depletion) inchem.orgnih.gov
Mitochondrial Citrate CarrierInhibitionFluorocitrate unl.eduinchem.org
Glutathione S-transferaseDetoxification (Defluorination)Fluoroacetate wikipedia.org
Guanylate CyclaseInhibitionCitrate (accumulated) regulations.gov
Adenylate CyclaseInhibitionFluoroacetate regulations.gov

These secondary interactions highlight the complex and systemic nature of this compound's toxicity, extending beyond the primary blockade of the TCA cycle to affect glycolysis, neurotransmitter synthesis, and cellular transport mechanisms.

Toxicological and Physiological Impact Studies

Molecular and Cellular Pathophysiology

Mitochondrial Dysfunction and Impaired Cellular Respiration

The toxicity of methyl fluoroacetate (B1212596) is rooted in its metabolic conversion to fluorocitrate. smolecule.comnih.gov This process, termed 'lethal synthesis', occurs within the mitochondria. regulations.gov Fluoroacetate is first converted to fluoroacetyl CoA, which then condenses with oxaloacetate to form fluorocitrate. nih.gov

Fluorocitrate is a potent inhibitor of aconitase, a critical enzyme in the tricarboxylic acid (TCA) cycle. nih.govregulations.govnih.gov Aconitase catalyzes the conversion of citrate (B86180) to isocitrate. scispace.com By binding tightly to aconitase, fluorocitrate effectively halts the TCA cycle. nih.gov This disruption of the TCA cycle is a central event in methyl fluoroacetate poisoning.

The inhibition of the TCA cycle leads to a cascade of detrimental cellular events. A primary consequence is the accumulation of citrate in tissues, including the brain. nih.govnih.gov This buildup signifies the metabolic block. Furthermore, the impairment of the TCA cycle severely reduces the production of NADH, a key molecule required for ATP synthesis through oxidative phosphorylation. nih.gov This leads to a profound cellular energy deficit, as ATP production is significantly curtailed. nih.govnih.gov The resulting energy crisis particularly affects organs with high energy demands, such as the brain and heart. nih.gov

Studies have shown that exposure to fluoroacetate causes a decrease in cellular ATP levels. nih.govnih.gov In cardiac mitochondria, for instance, fluoroacetate intoxication leads to a significant reduction in ATP and an impairment of mitochondrial complex V-linked metabolism. nih.gov The disruption of cellular respiration and energy production ultimately contributes to the severe toxic effects observed in this compound poisoning.

Metabolic Disturbances: Lactic Acidosis and Hypocalcemia

The profound disruption of cellular respiration caused by this compound leads to significant metabolic disturbances, most notably lactic acidosis and hypocalcemia.

With the TCA cycle inhibited, cells are forced to rely on anaerobic glycolysis for energy production. This shift in metabolism results in the accumulation of lactic acid, leading to metabolic acidosis. nih.govregulations.gov The reduced cellular oxidative metabolism is a direct contributor to this condition. nih.gov The accumulation of lactate (B86563) can further exacerbate the cellular dysfunction.

The combination of lactic acidosis and hypocalcemia creates a complex and dangerous metabolic state. The acidosis can worsen cellular function, while the hypocalcemia can lead to neuromuscular and cardiovascular complications. These disturbances are direct consequences of the primary mitochondrial lesion caused by this compound.

Effects on Neurotransmitters and Neurological Function

This compound has profound effects on the central nervous system, leading to a range of neurological symptoms. wikipedia.org The compound is a potent convulsant, and seizures are a primary feature of poisoning. smolecule.comwikipedia.org

The disruption of the TCA cycle by fluoroacetate has significant downstream effects on neurotransmitter systems. The depletion of intermediates in the cycle, such as oxoglutarate, can impact the synthesis of key neurotransmitters. Oxoglutarate is a precursor for glutamate (B1630785), an important excitatory neurotransmitter. nih.gov Glutamate is also necessary for the synthesis of glutamine and for the efficient removal of ammonia (B1221849) via the urea (B33335) cycle. nih.gov Depletion of glutamate and glutamine has been observed in the brains of animals poisoned with fluoroacetate. nih.gov

Furthermore, the inhibition of the TCA cycle can lead to disorders in the metabolism of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. regulations.gov An imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission is a key factor in the development of seizures. researchgate.net

Studies have also shown that fluoroacetate can alter glial cell function, which is crucial for regulating neurotransmission. nih.gov Acute impairment of glial metabolism with fluoroacetate can lead to changes in calcium signaling and the expression of proteins indicative of reactive gliosis. nih.gov These alterations in glial function provide a mechanistic explanation for the effects of fluoroacetate on neuronal networks. nih.gov

Organ Systemic Effects and their Mechanisms

Cardiovascular Effects: Cardiac Dysfunction and Hypotension

The heart is one of the primary organs affected by this compound poisoning due to its high energy demand. nih.gov The inhibition of the TCA cycle and subsequent ATP depletion leads to significant cardiac dysfunction.

The heart's ability to contract and maintain adequate cardiac output is severely compromised. This can lead to a state of cardiogenic shock, characterized by decreased cardiac output and tissue hypoxia despite adequate intravascular volume. medscape.com The impaired myocardial function results in reduced stroke volume and blood pressure. medscape.com

Hypotension, or low blood pressure, is a common finding in fluoroacetate poisoning. nih.gov This can be a direct result of the reduced cardiac output. medscape.com In some cases, a shock-like state with diminished systemic vascular resistance and increased cardiac output has been observed. regulations.gov

Arrhythmias, both supraventricular and ventricular, are also reported. nih.gov Nonspecific ST- and T-wave changes on an electrocardiogram are common, and the QTc interval may be prolonged. nih.gov These electrical abnormalities are likely a consequence of the metabolic disturbances, including electrolyte imbalances like hypocalcemia, and the direct toxic effects of the compound on the heart muscle. The combination of impaired contractility, hypotension, and arrhythmias contributes significantly to the lethality of this compound.

Respiratory System Effects: Stimulation and Failure

This compound has a biphasic effect on the respiratory system. Initially, it stimulates the rate and volume of respiration. wikipedia.org However, this is followed by progressive respiratory depression, ultimately leading to respiratory failure, which is a common cause of death in this compound poisoning. smolecule.comscispace.comwikipedia.org

The initial stimulation of respiration is likely a compensatory response to the developing metabolic acidosis. As lactic acid accumulates and blood pH drops, the respiratory center in the brain is stimulated to increase breathing rate and depth in an attempt to blow off carbon dioxide and correct the acidosis.

However, the direct toxic effects of this compound on the central nervous system ultimately lead to respiratory depression. wikipedia.org The failure of respiration is believed to be of central origin, meaning it results from the compound's effect on the respiratory control centers in the brainstem. wikipedia.org The powerful convulsant properties of this compound can also interfere with the mechanics of breathing, contributing to respiratory compromise. wikipedia.org

Central Nervous System Impact: Convulsions and Altered Reflexes

This compound is a potent convulsant poison that significantly affects the central nervous system (CNS). wikipedia.orgnih.gov Its convulsive properties have been observed in a variety of animal species. wikipedia.org The entire central nervous system is affected by this compound, with higher centers demonstrating greater sensitivity than lower ones. wikipedia.org In animals such as the rat, cat, and rhesus monkey, the effects of this compound have been compared to those of other convulsants like nicotine, strychnine, leptazol, and picrotoxin, with the convulsive pattern being particularly similar to that of leptazol. wikipedia.org

The compound induces convulsions due to its action on the central nervous system, which can ultimately lead to respiratory failure. smolecule.com Studies indicate that the neurotoxicity of fluoroacetate and its derivatives may originate in the spinal cord. nih.gov The mechanism behind these seizures is thought to involve the chelation of divalent cations, such as calcium, in the spinal cord. nih.gov This disruption of calcium concentration is believed to be a key factor in the resulting seizure activity. nih.gov

In addition to convulsions, this compound causes altered reflexes. The knee-jerk reaction, for example, is accentuated by the compound until convulsions occur. wikipedia.org This is attributed to the facilitation of stimuli irradiation. wikipedia.org Furthermore, nervous conduction is increased, and the threshold for stimulus in the reflex arc of a spinal cat is lessened. wikipedia.org Research has also shown that this compound can reduce the electric convulsive threshold in rats by approximately tenfold. wikipedia.org

Renal and Hepatic Involvement

While the primary toxic effects of this compound are on the central nervous and cardiovascular systems, there is evidence of renal and hepatic involvement following exposure. nih.govnih.gov After administration, this compound can be traced in the liver and kidney tissue, among other organs. wikipedia.org

Autopsy findings in animal studies have revealed congestion in various organs, with the liver being particularly noted. smolecule.com The accumulation of citrate, a consequence of the inhibition of the enzyme aconitase by fluorocitrate (the toxic metabolite of fluoroacetate), can lead to metabolic disturbances that affect various tissues. Hepatocytes, being highly metabolically active, are particularly susceptible to this toxicity, which can impair liver function. nih.gov Some studies on fluoroacetate poisoning have reported vacuolation of hepatocytes. researchgate.net

Elevated concentrations of blood urea nitrogen (BUN) are associated with renal damage. nih.gov In cases of fluoroacetate poisoning, damage to the kidneys has been observed. nih.gov The defluorination process of fluoroacetate, which is a step in its metabolism, occurs mainly in the liver, but the kidneys also exhibit this activity, indicating their role in processing the compound. wikipedia.orgregulations.gov

Comparative Toxicology

Species-Specific Susceptibility and Metabolic Rates

The toxicity of this compound exhibits considerable variation among different animal species. wikipedia.org An order of decreasing susceptibility has been established, which is: dog, guinea-pig, cat, rabbit, goat, and then likely horse, rat, mouse, and monkey. wikipedia.org This variability is also reflected in the lethal doses required to cause death in different animals. wikipedia.org

One of the key factors influencing this species-specific susceptibility is the rate of metabolism. regulations.gov A lower metabolic rate generally results in greater tolerance to fluoroacetate. nih.gov This is because a slower metabolism leads to less conversion of fluoroacetate to its toxic metabolite, fluorocitrate, allowing more time for detoxification and excretion. nih.gov For instance, the skink, which has a metabolic rate about ten times lower than a rat of similar size, demonstrates a tolerance to fluoroacetate that is approximately one hundred times greater. nih.gov Similarly, mammals with lower metabolic rates, such as the bandicoot, also show a higher tolerance. nih.gov

The clinical signs of fluoroacetate poisoning also vary between species. Carnivores like dogs primarily exhibit central nervous system effects, including convulsions, with death resulting from respiratory failure. nih.gov Herbivores such as rabbits and goats mainly show cardiac effects with little to no CNS involvement. nih.gov Omnivores display a combination of both cardiac and CNS symptoms. nih.gov Some Australian species, like the brush-tailed possum, have developed a level of tolerance by metabolizing fluoroacetate using glutathione-S-transferase. wikipedia.org

Comparison with Other Fluoroacetate Derivatives and Related Compounds

This compound is the methyl ester of fluoroacetic acid and its toxicity is closely related to other fluoroacetate derivatives. wikipedia.org The mechanism of action for compounds like sodium fluoroacetate and fluoroacetamide (B1672904) is identical to that of this compound; they are all converted to fluorocitrate, which inhibits the enzyme aconitase in the citric acid cycle. unl.edu

Studies have compared the toxicity of this compound to other halogenated acetates. For instance, in one study, esters of 2-fluoroethyl-fluoroacetate (2-FFA) were synthesized and their toxicity was compared to this compound in various animals. nih.gov Allyl-fluoroacetate (AFA) was found to be nearly as toxic as this compound by inhalation and had a similar subcutaneous LD50 in mice. nih.gov In contrast, phenyl-fluorothiolacetate (PFT) was about ten percent as toxic as this compound, and 2-chloroethyl-fluoroacetate (2-CFA) was also less toxic. nih.gov

The convulsive effects of this compound have been compared to other well-known convulsants. Its effects in rats, cats, and rhesus monkeys are considered similar to those produced by nicotine, strychnine, leptazol, and picrotoxin. wikipedia.org The pattern of convulsions is noted to be most similar to that of leptazol. wikipedia.org However, the specific pathway of toxicity for this compound, involving the formation of fluorocitrate, distinguishes it from other compounds that may act through different mechanisms like direct alkylation. smolecule.com

Studies on Lethal Doses and Exposure Routes

The lethal dose of this compound varies significantly depending on the animal species and the route of administration. wikipedia.org It is highly toxic when administered orally, by injection, or through inhalation, but it is not considered toxic when applied to the skin. wikipedia.org

Oral and subcutaneous injection routes have been extensively studied in various animals. The dosage ranges from as low as 0.1 mg/kg in dogs to 10–12 mg/kg in monkeys, highlighting the vast differences in susceptibility. wikipedia.org For mice, the oral LD50 (the dose required to kill 50% of a test population) is reported as 6-7 mg/kg, while the subcutaneous LD50 is 5 mg/kg. nih.gov

Inhalation toxicity has been more thoroughly investigated in rats and mice. The LD50 for rats via inhalation is 450 mg/m³ for a 5-minute exposure, and for mice, it is above 1,000 mg/m³ for the same duration. wikipedia.org

Interactive Data Table: Lethal Doses (LD50) of this compound

SpeciesRoute of AdministrationLD50
MouseOral6-7 mg/kg
MouseSubcutaneous5 mg/kg
MouseInhalation (5 min)>1,000 mg/m³
RatInhalation (5 min)450 mg/m³
Dog-0.1 mg/kg
Monkey-10-12 mg/kg

Note: Data for dog and monkey represent lethal dosage ranges and may not be standard LD50 values.

Environmental Fate and Ecotoxicological Research

Environmental Transport and Distribution

Methyl fluoroacetate (B1212596) can be released into the environment through various waste streams connected to its production and use as a chemical reagent. wikipedia.org Its previous application as a rodenticide resulted in its direct release to the environment. wikipedia.orgnih.gov If released into water, methyl fluoroacetate is not expected to adsorb to suspended solids and sediment. nih.gov The compound's potential for volatilization from water surfaces is considered an important fate process. nih.gov Based on an estimated vapor pressure of 31 mm Hg at 25°C, it is also expected to volatilize from dry soil surfaces. nih.gov

In the atmosphere, this compound is expected to exist solely as a vapor. wikipedia.orgnih.gov Its degradation in the vapor phase is primarily due to its reaction with photochemically-produced hydroxyl radicals. wikipedia.orgnih.gov The estimated atmospheric half-life for this reaction is approximately 98 days. wikipedia.orgnih.gov However, another theoretical investigation estimated a shorter OH-driven atmospheric lifetime of 24 days. acs.orgnih.gov Research has also indicated a much longer atmospheric lifetime of 15 years, which raises concerns about potential bioaccumulation. pmarketresearch.com this compound does not absorb light at wavelengths greater than 290 nm, meaning it is not expected to be susceptible to direct photolysis by sunlight. wikipedia.orgnih.gov

Physical Properties of this compound

Property Value
Vapor Pressure 31 mmHg at 25°C wikipedia.orgnih.govsmolecule.com
Atmospheric Half-life 24 - 98 days (via reaction with hydroxyl radicals) wikipedia.orgnih.govacs.orgnih.gov
Boiling Point 104.5°C nih.govsmolecule.com

| Melting Point | -35°C nih.govsmolecule.com |

This table is interactive. Users can sort and filter the data.

This compound is soluble in water, with a measured solubility of 117 g/L at 25°C. wikipedia.orgsmolecule.com When released into aquatic environments, it is not expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces is anticipated to be a significant process, with estimated volatilization half-lives of 5 hours for a model river and 5 days for a model lake. nih.gov The potential for bioconcentration in aquatic organisms is considered low. nih.gov Due to its solubility, there is potential for it to contaminate water sources. wikipedia.org

Vapor-Phase Behavior and Atmospheric Lifetime

Environmental Degradation and Biotransformation

The primary degradation pathway for this compound in the atmosphere is through reaction with photochemically produced hydroxyl radicals. wikipedia.orgnih.gov The rate constant for this vapor-phase reaction has been estimated as 1.6 x 10⁻¹³ cm³/molecule-sec at 25°C. nih.gov This reaction leads to an estimated atmospheric half-life of about 98 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov A separate theoretical study investigating the OH-initiated hydrogen abstraction reactions of this compound calculated a similar rate constant and an atmospheric lifetime of 24 days. acs.orgnih.gov

While specific data on the biodegradation of this compound in soil was not available, the degradation of the closely related compound sodium fluoroacetate is well-studied. nih.govdoc.govt.nz Sodium fluoroacetate is known to be biodegradable and is broken down by soil microorganisms, such as bacteria from the genera Pseudomonas and the fungus Fusarium solani, into non-toxic metabolites. doc.govt.nz Research has identified fluoroacetate dehalogenase enzymes in various soil bacteria, including Moraxella, Delftia, Burkholderia, and Rhodopseudomonas, which catalyze the cleavage of the carbon-fluorine bond. researchgate.net This process, known as hydrolytic dehalogenation, yields fluoride (B91410) and glycolate (B3277807). oup.com Some microorganisms can utilize the resulting glycolate for growth. oup.com Furthermore, studies have shown that microbial consortia from garden soil can degrade fluorinated compounds, producing fluoride ions, and that bacteria in the soil both produce and degrade organofluorine compounds like fluoroacetate. nih.govacs.org

Metabolism in Plants and Accumulation

The metabolism of this compound in plants is intrinsically linked to the metabolism of fluoroacetate, which is naturally produced by over 40 plant species worldwide as a defense mechanism against herbivores. newzealandecology.orgnih.govoup.com Once this compound enters a plant system, it is believed to be hydrolyzed to fluoroacetate. The subsequent metabolic fate of fluoroacetate can vary significantly among different plant species.

Some plants have evolved mechanisms to detoxify fluoroacetate. For instance, certain Australian plant species that naturally contain fluoroacetate can metabolize it, which contributes to the tolerance observed in native herbivores that consume them. wikipedia.org The detoxification process can involve the cleavage of the carbon-fluorine bond, a reaction mediated by a fluoroacetate-specific defluorinase enzyme. wikipedia.org This process results in the formation of non-toxic compounds.

However, in many plant species, fluoroacetate is metabolized via a process termed "lethal synthesis." nih.gov It is converted into fluoroacetyl coenzyme A, which then condenses with oxaloacetate to form fluorocitrate. wikipedia.orgsmolecule.com Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, leading to a disruption of cellular respiration and an accumulation of citrate (B86180) within the plant tissues. nih.govwikipedia.orgnih.gov Studies have shown that in some plants, like lettuce, exposure to fluoroacetate can lead to a significant increase in citrate concentrations. newzealandecology.org

The accumulation of fluoroacetate and its metabolites in plants is a critical factor in its environmental risk profile. The highest concentration of naturally occurring fluoroacetate has been recorded in the seeds of the African plant Dichapetalum braunii. newzealandecology.org Research has also demonstrated that some plants can absorb fluoroacetate from the environment, such as from contaminated soil or water, and accumulate it. newzealandecology.orgkiddle.co For example, the native New Zealand plant puha (Sonchus asper) has been shown to take up fluoroacetate from baits in the environment, although at very low concentrations. newzealandecology.org Some insects, like the caterpillar moth Sindrus albimaculatus, can not only detoxify fluoroacetate from the plants they consume (Dichapetalum cymosum) but can also store the toxin in vacuoles for use as a defense mechanism against predators. newzealandecology.orgwikipedia.org

Ecological Impact and Risk Assessment

The ecological impact of this compound is largely extrapolated from studies on the closely related sodium fluoroacetate (also known as 1080), a widely used vertebrate pesticide. The primary mode of toxicity is the metabolic conversion to fluorocitrate, which inhibits the Krebs cycle, leading to cellular energy deprivation and subsequent systemic effects. smolecule.comnih.gov

Effects on Non-Target Organisms (e.g., Insects, Reptiles, Amphibians, Fish)

The susceptibility to fluoroacetate poisoning varies considerably among different classes of animals. This variation is often linked to differences in metabolic rates. nih.gov

Insects: Insects are generally susceptible to fluoroacetate poisoning. wikipedia.org Some field studies have indicated that insect populations may experience temporary reductions in areas immediately surrounding toxic baits, but these populations tend to recover within a few days after the baits are no longer present. kiddle.co However, some insects have demonstrated the ability to tolerate and even sequester fluoroacetate as a defense mechanism. newzealandecology.orgwikipedia.org Acute toxicity values for terrestrial insects have been reported to range from 1.1-3.9 mg/kg body weight to 130.0 mg/kg body weight. scispace.com

Reptiles and Amphibians: Reptiles and amphibians generally exhibit a higher tolerance to fluoroacetate compared to mammals. nih.govkiddle.co This resistance is attributed to their lower metabolic rates, which results in a slower conversion of fluoroacetate to the toxic metabolite fluorocitrate, allowing more time for detoxification and excretion. nih.govscispace.com For example, the skink (Tiliqua rugosa) has a metabolic rate approximately ten times lower than a rat of similar size and exhibits a tolerance to fluoroacetate that is about 100 times greater. nih.gov Laboratory studies simulating worst-case scenarios have shown that native New Zealand frogs can absorb the toxin from contaminated water or prey, but the actual risk in a natural setting is considered lower due to various ecological factors. kiddle.cowikipedia.org

Fish: Fish are generally considered to be among the least sensitive organisms to fluoroacetate. nih.govkiddle.co Toxicity tests have categorized sodium fluoroacetate as "practically non-toxic" to fish species like bluegill sunfish and rainbow trout, even at high concentrations. kiddle.co The levels of the compound typically found in water bodies following pest control operations are generally far below the concentrations that would be harmful to freshwater fish. kiddle.co

Toxicity of Sodium Fluoroacetate (1080) to Non-Target Organisms

Species Class Relative Sensitivity Key Findings Citations
Insects Susceptible Acute LD50 values range from 1.1 to 130.0 mg/kg. Residues in insects are typically low and eliminated within days. scispace.com
Reptiles Resistant High tolerance attributed to low metabolic rates and reduced conversion to fluorocitrate. LD50 values are generally greater than 54 mg/kg BW. nih.govscispace.com
Amphibians Resistant Generally more tolerant than birds and mammals. LD50 values are greater than 44 mg/kg BW. scispace.com
Fish Very Resistant Considered "practically non-toxic." Unaffected at concentrations of 13 mg/L in some studies. kiddle.coscispace.com

Assessment of Secondary Poisoning Potential

A significant ecological risk associated with the use of fluoroacetate-based compounds like this compound is the potential for secondary poisoning. newzealandecology.orgscispace.com This occurs when a predator or scavenger consumes an animal that has been poisoned by the substance. The risk is particularly high for carnivorous species.

Dogs are known to be extremely susceptible to fluoroacetate poisoning, and numerous cases of secondary poisoning in dogs have been documented after they consumed carcasses of animals killed during pest control operations. newzealandecology.orgwikipedia.org The risk of secondary poisoning is directly related to the amount of toxin remaining in the tissues of the primary victim and the susceptibility of the species that consumes it.

While some highly susceptible carnivores are at significant risk, other species may be less affected. For instance, calculations have shown that even if lizards were to feed exclusively on insects poisoned with sodium fluoroacetate, it is unlikely they would ingest a lethal dose. wikipedia.org Nevertheless, the potential for bioaccumulation in the food chain remains a concern that necessitates careful management and risk assessment during the use of this compound as a rodenticide. The persistence of the toxin in carcasses means that poisoned animals can serve as a source of poison for scavengers for a considerable time.

Environmental Monitoring and Detection Methodologies

Effective environmental monitoring is crucial for assessing the fate and impact of this compound. Various analytical methods have been developed to detect its presence in different environmental matrices.

One of the established methods is U.S. Environmental Protection Agency (EPA) Method 300.1 , which is used for the determination of inorganic anions in water. This method utilizes ion chromatography with a conductivity detector and can be applied to analyze this compound in reagent water, surface water, ground water, and finished drinking water. nih.gov

More broadly, the analysis of pesticide residues in environmental samples often employs advanced chromatographic techniques. encyclopedia.pub These include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for separating and identifying volatile and semi-volatile organic compounds. encyclopedia.pub

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is particularly useful for more polar and less volatile compounds. It offers high sensitivity and selectivity. encyclopedia.pub

These sophisticated analytical methods often require sample pre-treatment steps, such as solid-phase extraction (SPE) for liquid samples or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for various matrices, to remove interfering substances and concentrate the analyte before analysis. encyclopedia.pubfrontiersin.org The validation of these methods is critical and involves establishing parameters like linearity, accuracy, precision, and limits of detection to ensure the data is reliable for risk assessment and environmental protection. encyclopedia.pub

Applications and Research Tools

Methyl Fluoroacetate (B1212596) as a Biochemical Research Tool

The primary application of methyl fluoroacetate in research is rooted in its ability to be metabolized into fluorocitrate. This transformation, known as lethal synthesis, converts the relatively non-toxic fluoroacetate into a powerful and specific inhibitor of a key metabolic enzyme, allowing researchers to precisely dissect complex cellular processes. soton.ac.uk

This compound is an invaluable probe for studying the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). researchgate.net Within the cell, it is hydrolyzed to fluoroacetate, which is then converted to fluoroacetyl-CoA. This molecule serves as a substrate for citrate (B86180) synthase, which condenses it with oxaloacetate to form fluorocitrate. cymitquimica.com

Fluorocitrate is a potent competitive inhibitor of the enzyme aconitase, which catalyzes the isomerization of citrate to isocitrate. cymitquimica.comoup.com The inhibition of aconitase by fluorocitrate effectively blocks the Krebs cycle at the citrate stage. soton.ac.ukoup.com This specific blockade leads to a significant accumulation of citrate within tissues and plasma, a hallmark of fluoroacetate poisoning that researchers can measure to study metabolic flux. soton.ac.ukoup.com By inducing this specific enzymatic block, this compound allows for detailed investigation into the consequences of disrupting the Krebs cycle, the roles of its individual enzymes, and the metabolic interdependencies within the cell. d-nb.info

Table 1: Effect of this compound on Krebs Cycle Intermediates

Metabolite Pre-inhibition Level Post-inhibition Level (Inferred) Rationale
Citrate Normal ▲▲▲ (Significant Increase) Production continues, but conversion by aconitase is inhibited. soton.ac.ukoup.com
cis-Aconitate Normal ▼▼▼ (Significant Decrease) Formation from citrate is blocked by fluorocitrate. soton.ac.uk
Isocitrate Normal ▼▼▼ (Significant Decrease) Formation from cis-aconitate is blocked.
α-Ketoglutarate Normal ▼▼▼ (Significant Decrease) Precursors from the cycle are depleted.
Succinyl-CoA Normal ▼▼▼ (Significant Decrease) Precursors from the cycle are depleted.
Succinate (B1194679) Normal ▼▼▼ (Significant Decrease) Precursors from the cycle are depleted.
Fumarate Normal ▼▼▼ (Significant Decrease) Precursors from the cycle are depleted.
Malate Normal ▼▼▼ (Significant Decrease) Precursors from the cycle are depleted.
Oxaloacetate Normal ▼ (Decrease) Consumed by citrate synthase but not efficiently regenerated.

The Krebs cycle is central to mitochondrial function, as it is the primary source of the reducing equivalents NADH and FADH₂, which fuel the electron transport chain (ETC) for oxidative phosphorylation and ATP synthesis. oup.comalfa-chemistry.com By inhibiting the Krebs cycle, this compound effectively cuts off this supply of electron donors, preventing the ETC from functioning properly and leading to a sharp decline in mitochondrial ATP production. chimia.chbeilstein-journals.org

This induced energy deficiency allows researchers to study the downstream consequences of mitochondrial dysfunction. alfa-chemistry.com For example, studies have used fluoroacetate to confirm that its toxicity leads to a significant drop in ATP levels in cardiac tissue. chimia.ch It also serves as a tool to investigate how cells respond to acute energy crises and to explore potential therapeutic strategies, such as the use of succinate prodrugs that can bypass the enzymatic block at aconitase and support ATP production via mitochondrial complex II. chimia.ch The specific disruption of the TCA cycle by this compound makes it a valuable compound for studying the intricate relationship between intermediary metabolism and the bioenergetic output of mitochondria. beilstein-journals.org

This compound and its active form, fluoroacetate, are used as glia-specific metabolic inhibitors to investigate the complex interactions between glial cells and neurons. biosynth.comenamine.net Astrocytes, a type of glial cell, preferentially take up fluoroacetate, leading to the disruption of their Krebs cycle. enamine.net This selective inhibition allows researchers to parse the specific contributions of astrocytes to neurological function.

A significant finding from this line of research involves the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity and higher brain functions. biosynth.com Studies have shown that inhibiting glial metabolism with fluoroacetate impairs NMDAR-mediated synaptic transmission. This impairment was found to be caused by a reduction in the extracellular levels of D-serine, a crucial co-agonist required for NMDAR activation. The deficits could be reversed by adding external D-serine, demonstrating that astrocytes are the primary source of this neuromodulator in the medial prefrontal cortex. biosynth.com Furthermore, fluoroacetate is known to affect the central nervous system, inducing convulsions, which allows for its use in studies comparing the mechanisms of different convulsant agents. d-nb.info

Table 2: Research Applications of Fluoroacetate in Neuroscience

Research Area Experimental Model/System Key Finding Citation
Glial-Neuronal Interaction Acute slices of medial prefrontal cortex Fluoroacetate-induced inhibition of glial cells reduces extracellular D-serine, impairing NMDAR-mediated synaptic transmission. biosynth.com
Neuropathic Pain Orofacial neuropathic pain models Intrathecal fluoroacetate attenuates pain behavior, suggesting astroglial involvement in pain pathogenesis. researchgate.net
Synaptic Regulation In vivo astrocyte studies Fluoroacetate is used to selectively inhibit astrocyte metabolism to study their role in regulating synaptic activity and plasticity. biosynth.comenamine.net
Convulsant Mechanisms Animal models (rats) This compound reduces the electric convulsive threshold, enabling comparative studies of convulsive pathways. d-nb.info

Investigating Mitochondrial Function and ATP Production

Development of Fluorinated Compounds

Beyond its use as a research probe, this compound is a valuable chemical intermediate, or building block, for the synthesis of more complex fluorinated molecules. chemimpex.com The strategic incorporation of fluorine into organic compounds is a major focus of medicinal and materials chemistry.

This compound serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. researchgate.netsoci.org The introduction of fluorine atoms or fluoroalkyl groups into a drug candidate can profoundly alter its properties. Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and acidity, which affects bioavailability. chemimpex.comresearchgate.net

Researchers have demonstrated that the fluoroacetate pathway can be harnessed in synthetic biology to introduce fluorine into natural product scaffolds. nih.gov By engineering pathways that utilize fluoroacetate as a building block, it is possible to create novel fluorinated polyketides, combining the structural complexity of natural products with the medicinal chemistry advantages of fluorine. nih.gov The ability of this compound to participate in nucleophilic substitution reactions makes it a versatile reagent for chemists to efficiently create more complex fluorinated compounds. chemimpex.comresearchgate.net

The introduction of fluorine can be used as a tool to control the three-dimensional shape (conformation) of a molecule. beilstein-journals.org This is a critical aspect of modern drug design, as the biological activity of a molecule is often dependent on it adopting a specific conformation to bind to its target. nih.govresearchgate.net

The C-F bond can influence molecular conformation through stereoelectronic effects, most notably the "gauche effect." d-nb.infochim.it This effect describes the tendency of a fluorine atom to orient itself "gauche" (at a ~60° dihedral angle) to an adjacent electronegative atom or group, a preference driven by stabilizing hyperconjugative interactions. d-nb.inforesearchgate.net Theoretical studies have confirmed that such hyperconjugative electron delocalization is a primary factor controlling the conformational preference in this compound itself. oup.com By strategically placing a fluoroacetyl group derived from this compound into a larger molecule, chemists can exploit these predictable conformational preferences to lock the molecule into a desired "bioactive conformation," potentially increasing its potency and selectivity. d-nb.infobeilstein-journals.org This makes fluorinated building blocks like this compound valuable for designing molecules with precisely controlled shapes. alfa-chemistry.com

Synthesis of Bioactive Molecules and Drug Candidates

Advanced Analytical Techniques in this compound Research

The study of this compound, a compound of significant toxicological and biochemical interest, relies on sophisticated analytical methods for its detection and characterization. These techniques are crucial for understanding its structure, metabolic fate, and environmental presence.

Vibrational Spectroscopy and NMR Studies for Structural Elucidation

The structural properties of this compound, particularly its conformational isomerism, have been a subject of detailed investigation using vibrational and nuclear magnetic resonance (NMR) spectroscopy. researcher.liferesearchgate.net These techniques, often complemented by computational methods like Density Functional Theory (DFT), provide profound insights into the molecule's geometry.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, has been instrumental in identifying the rotational isomers (rotamers) of this compound. epa.gov Studies have shown that the molecule exists as an equilibrium between different conformers. The most stable forms are the cis (F–C–C=O torsion angle of 0°) and trans (F–C–C=O torsion angle of 180°) conformers. psu.edupsu.edu The carbonyl stretching region in the IR spectrum is particularly informative, often showing distinct bands for each conformer. epa.gov The relative intensity of these bands changes with solvent polarity, indicating a shift in the conformational equilibrium. psu.edupsu.edu For instance, early studies using Raman and infrared spectroscopy identified an equilibrium between trans and gauche rotamers in both vapor and pure liquid states. epa.gov However, later and more advanced DFT calculations have suggested that only the cis and trans conformers are true energy minima. psu.edupsu.edu

NMR spectroscopy is another powerful tool for the conformational analysis of this compound. researcher.liferesearchgate.net Both ¹H and ¹³C NMR spectra are utilized, with the solvent and temperature dependence of the ¹³C NMR spectra being particularly revealing. psu.edu The analysis of one-bond carbon-fluorine coupling constants (¹JCF), in conjunction with solvation theories and DFT calculations, allows for the determination of conformer energies and populations in various solvents. psu.edu For example, research has shown that while the cis and trans conformers have nearly equal energy in the vapor phase, the more polar cis form becomes more stable in polar solvents like dimethyl sulfoxide (B87167) (DMSO). psu.edu

Table 1: Conformational Analysis of this compound

TechniqueKey FindingsReferences
Vibrational Spectroscopy (IR/Raman) Identification of multiple conformers (rotamers). The carbonyl stretching region shows distinct bands whose relative intensities are solvent-dependent. epa.govpsu.edupsu.edu
NMR Spectroscopy (¹H, ¹³C) Analysis of ¹JCF coupling constants reveals conformer populations and energies. Demonstrates shifts in equilibrium with solvent polarity. psu.edu
Computational Methods (DFT) Calculation of conformer geometries and energies. Identifies cis and trans as the most stable conformers. psu.edupsu.edu

GC-MS Analysis in Metabolic and Environmental Studies

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the detection and quantification of this compound, especially in complex biological and environmental samples. researchgate.netoup.com Due to its high sensitivity and specificity, GC-MS is invaluable for metabolic profiling and environmental monitoring. nih.gov

In metabolic research, GC-MS is used to trace the biosynthesis and breakdown of fluoroacetate. For instance, in studies of the bacterium Streptomyces cattleya, which naturally produces fluoroacetate, GC-MS analysis is performed on the methyl ester of the isolated fluoroacetate. researchgate.netresearchgate.net This allows researchers to analyze the incorporation of labeled precursors into the final molecule, providing clear evidence of the metabolic pathways involved. researchgate.net The method typically involves derivatization of fluoroacetic acid from a sample into its methyl ester (this compound) using reagents like diazomethane, followed by GC-MS analysis. researchgate.net

For environmental analysis, GC-MS provides a robust method for detecting trace amounts of fluoroacetate in various matrices like water, soil, and biological tissues. oup.comresearchgate.net Often, fluoroacetic acid is first converted to a suitable ester, such as the propyl or pentafluorobenzyl (PFB) ester, to improve its chromatographic properties. oup.comresearchgate.net The PFB derivative, in particular, is advantageous for GC-MS analysis as it yields a strong molecular ion peak, aiding in definitive identification. oup.com Standardized methods have been developed for the analysis of this compound in the context of environmental restoration, highlighting its significance as a substance requiring accurate monitoring. epa.gov

Table 2: GC-MS Applications for Fluoroacetate/Methyl Fluoroacetate

Application AreaSample Preparation/DerivatizationKey OutcomeReferences
Metabolic Studies Extraction from culture, methylation (e.g., with diazomethane).Identification and quantification of fluoroacetate produced by organisms; tracing metabolic pathways. researchgate.netresearchgate.net
Environmental Monitoring Extraction from water/tissue, derivatization to propyl or pentafluorobenzyl (PFB) esters.Sensitive detection and quantification in environmental samples for toxicology and remediation. oup.comresearchgate.netnih.gov
Forensic Toxicology Solid-phase microextraction (SPME), derivatization.Detection in biological fluids for poisoning cases. researchgate.netnju.edu.cn

Isotopic Labeling for Pathway Elucidation (e.g., ¹³C- and ²H-enriched precursors)

Isotopic labeling is a powerful technique used to trace the journey of atoms through metabolic pathways, and it has been crucial in unraveling the biosynthesis of fluoroacetate. wikipedia.org By introducing precursors enriched with stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can follow the labeled atoms into the final fluorinated metabolites. psu.edu

In the study of Streptomyces cattleya, feeding the organism with ¹³C-labeled precursors such as [2-¹³C]glycerol has been a key strategy. researchgate.net After incubation, the fluoroacetate produced by the bacterium is isolated, converted to this compound, and analyzed by GC-MS. researchgate.netresearchgate.net The mass spectrum of the resulting this compound reveals an increased mass corresponding to the incorporated ¹³C atom, confirming that glycerol (B35011) is a carbon source for fluoroacetate biosynthesis. researchgate.netresearchgate.net

Similarly, deuterium (²H) labeling has been employed. psu.edu For example, feeding experiments with [2-²H]-fluoroacetate were conducted to determine if it was a precursor to another fluorinated metabolite, 4-fluorothreonine (B18676). psu.edu Analysis by ¹⁹F-NMR can detect the incorporation of deuterium into the fluoromethyl group, as the heavy atom induces a detectable shift in the fluorine signal. psu.edu These studies have demonstrated that fluoroacetate and 4-fluorothreonine arise from a common intermediate, identified as fluoroacetaldehyde. psu.edu The combination of stable isotope labeling with sensitive analytical methods like GC-MS and NMR provides definitive evidence for mapping complex biosynthetic routes. psu.eduresearchgate.net

Future Directions and Research Gaps

Elucidation of Remaining Biochemical Pathways and Enzyme Specificity

The primary toxic mechanism of methyl fluoroacetate (B1212596), through its metabolic conversion to fluorocitrate and subsequent inhibition of aconitase, is well-established. researchgate.net However, significant gaps remain in understanding the full scope of its biochemical interactions and the specificities of enzymes that metabolize it. Future research is critical for fully mapping the metabolic fate of fluoroacetate and identifying potential targets for intervention.

A key area of investigation is the complete characterization of detoxification pathways in mammals. While defluorination is known to be a detoxification route, the primary enzymes responsible are not fully identified. regulations.gov The glutathione (B108866) S-transferase (GST) superfamily is involved, and specific isoenzymes like GSTZ1C have been shown to catalyze fluoroacetate defluorination. nih.gov However, studies indicate that GSTZ1C only accounts for a small fraction of the total cytosolic defluorination activity, suggesting that other, more specific or potent enzymes, referred to as fluoroacetate-specific defluorinases (FSD), are the major contributors. nih.gov Identifying and characterizing these FSDs is a crucial research goal.

In contrast, the resistance mechanism in the fluoroacetate-producing bacterium Streptomyces cattleya is better understood and offers a model for high enzyme specificity. This bacterium produces a fluoroacetyl-CoA thioesterase (FlK) that hydrolyzes fluoroacetyl-CoA, preventing its entry into the Krebs cycle. nih.govpnas.org This enzyme displays an extraordinary 106-fold preference for fluoroacetyl-CoA over the structurally similar acetyl-CoA. nih.govpnas.org Research has revealed that this remarkable specificity arises from a combination of factors, including the electronic properties of fluorine and precise molecular recognition within the enzyme's active site, which alters the rate-limiting step of the catalytic mechanism. pnas.orgacs.orgpnas.org Further exploration of the FlK enzyme's structure and catalytic mechanism could provide insights for designing synthetic enzymes or small molecules with high specificity for fluoroacetate. acs.org

Future research should focus on:

Identification and Characterization of Mammalian FSDs: Isolating and characterizing the primary enzyme(s) responsible for fluoroacetate detoxification in mammals. nih.gov

Probing FlK Mechanism: Further studies into the unique ketene (B1206846) intermediate proposed in the FlK catalytic cycle to fully understand the basis of its extreme substrate selectivity. pnas.org

Comparative Enzymology: Contrasting the active sites and mechanisms of low-affinity mammalian enzymes (like GSTZ1C) with the high-affinity bacterial enzyme (FlK) to understand the evolutionary and structural basis for fluorine selectivity. nih.govacs.org

Table 1: Enzyme Specificity in Fluoroacetate Metabolism

Enzyme Organism/Tissue Substrate Catalytic Efficiency (kcat/KM) Role Research Gap
Fluoroacetyl-CoA thioesterase (FlK) Streptomyces cattleya Fluoroacetyl-CoA 5 x 107 M-1s-1 nih.gov Detoxification/Resistance nih.govpnas.org Full elucidation of its unique catalytic mechanism. pnas.org
Fluoroacetyl-CoA thioesterase (FlK) Streptomyces cattleya Acetyl-CoA 30 M-1s-1 nih.gov - -
Glutathione S-transferase Z1 (GSTZ1) Human/Rat Liver Fluoroacetate Low affinity nih.gov Detoxification (minor role) nih.gov Identification of the primary FSD enzyme(s). nih.gov

| Aconitase | Mammalian Mitochondria | Fluorocitrate (product of fluoroacetate metabolism) | Mechanism-based inhibitor regulations.gov | Target of Toxicity researchgate.netnih.gov | Exploring competitive inhibitors for the active site. nih.gov |

Development of Novel Countermeasures and Therapeutic Strategies

The high toxicity of methyl fluoroacetate and the absence of a consistently effective antidote underscore the urgent need for novel countermeasures. nih.gov For decades, treatment has been largely supportive, with ethanol (B145695) being the most accepted, albeit partially effective, therapeutic agent. researchgate.netnih.gov Ethanol works by competing for the enzymes that initiate the "lethal synthesis" pathway. aetox.es However, its efficacy is limited, prompting research into more targeted strategies. nih.gov

Future therapeutic development is focused on two principal approaches:

Direct Inhibition and Competition: This strategy aims to prevent the formation or action of the toxic metabolite, fluorocitrate. Research is ongoing to find compounds that can act as competitive inhibitors, either by preventing the conversion of fluoroacetate to fluoroacetyl-CoA or by blocking the binding of fluorocitrate to aconitase. researchgate.netnih.gov

Metabolic Bypass and Support: This approach seeks to circumvent the metabolic blockade caused by aconitase inhibition. One proposed method is to channel citrate (B86180) out of the mitochondria and into the cytosol, where cytosolic aconitase can continue metabolism. nih.gov Another is to supply alternative substrates that can enter the Krebs cycle downstream of the block, such as alpha-ketoglutarate (B1197944). nih.gov A combination of methylene (B1212753) blue (an antioxidant) and monosodium glutamate (B1630785) (a precursor to alpha-ketoglutarate) was tested in rodents and found to reduce neurological signs, but it did not significantly decrease mortality, indicating that this strategy requires further refinement. nih.gov

The potential use of fluoroacetate as a chemical weapon has also driven research efforts by defense organizations to develop effective medical countermeasures. nih.govenvirolink.govt.nz In vitro studies with antioxidant compounds have shown some promise, but these require comprehensive in vivo evaluation to assess their true therapeutic potential. researchgate.net

Table 2: Investigational Therapeutic Strategies for Fluoroacetate Poisoning

Therapeutic Strategy Proposed Mechanism of Action Current Research Status Key Challenges
Acetate (B1210297) Donors (e.g., Ethanol, Glycerol (B35011) Monoacetate) Competitively inhibit the initial activation of fluoroacetate to fluoroacetyl-CoA. researchgate.netaetox.es Ethanol is used clinically but has limited efficacy. nih.gov Other donors have shown mixed results and potential adverse effects in humans. aetox.es Limited efficacy; potential for adverse side effects. nih.govaetox.es
Competitive Aconitase Inhibitors Directly compete with fluorocitrate for the active site of aconitase, preventing inhibition. researchgate.netnih.gov Primarily theoretical and in the early stages of research. nih.gov Designing a molecule with sufficient affinity and specificity.
Metabolic Pathway Rerouting Channel citrate to cytosolic aconitase or use glutamate to maintain the flux of reducing equivalents into the Krebs cycle. researchgate.netnih.gov Proposed based on biochemical understanding; requires in vivo validation. nih.gov Complex metabolic manipulation with potential for off-target effects.
Substrate Replenishment (e.g., Monosodium Glutamate) Provide substrates like alpha-ketoglutarate to bypass the aconitase blockade in the Krebs cycle. nih.gov Rodent models showed improved neurological signs but no significant reduction in lethality. nih.gov Incomplete restoration of energy metabolism; failure to prevent mortality in models. nih.gov

| Antioxidant Therapy (e.g., Methylene Blue) | Counteract oxidative stress, a secondary effect of metabolic disruption. nih.gov | Tested in combination with MSG in rodents with limited success. nih.gov In vitro studies are encouraging but require in vivo confirmation. researchgate.net | Addressing secondary effects may not be sufficient to overcome the primary metabolic poisoning. nih.gov |

Advanced Environmental Risk Assessment and Remediation Technologies

Given its high toxicity, the environmental fate of this compound and its derivatives is a significant concern. Advanced environmental risk assessment frameworks are needed to model its persistence, transport, and potential for bioaccumulation in various ecosystems. usda.gov Current risk assessments, such as those for its use in livestock protection collars, follow standard regulatory guidance but could be enhanced with more sophisticated models to predict exposure pathways for non-target species under diverse environmental conditions. usda.govroche.comroche.com

A promising area for future research is the development of advanced remediation technologies, particularly those based on biological degradation. Several microbial species have been identified that can detoxify fluoroacetate by cleaving the highly stable carbon-fluorine bond. nih.gov These organisms utilize fluoroacetate dehalogenase enzymes to convert fluoroacetate into non-toxic glycolate (B3277807). nih.gov This natural process forms the basis of bioremediation strategies.

Future technological development should focus on:

Enhanced Bioremediation: This involves identifying or engineering microorganisms with higher degradation efficiency and resilience. Protein engineering techniques are being explored to modify fluoroacetate dehalogenases for improved catalytic activity and broader substrate specificity, which could also be applied to other fluorinated environmental pollutants. highergov.com

In Situ Remediation: Developing methods for applying bioremediation directly to contaminated soil and water. This could involve the use of bioreactors or the direct introduction of specialized microbial consortia. epa.gov

Physicochemical Technologies: While bioremediation is promising, other technologies such as activated carbon adsorption for containment, in situ chemical oxidation, and thermal desorption may be applicable for treating sites with high concentrations of fluoroacetate. epa.govmdpi.com The optimal strategy may involve a combination of these approaches in a treatment train. epa.gov

Table 3: Remediation Technologies for Fluoroacetate Contamination

Technology Principle Applicability to Fluoroacetate Research Focus
Bioremediation Use of microorganisms (e.g., Delftia, Burkholderia) to enzymatically degrade fluoroacetate via dehalogenation. nih.gov Highly applicable; directly breaks the C-F bond to detoxify the compound. nih.gov Engineering fluoroacetate dehalogenase for higher efficiency; identifying novel degrading organisms. highergov.com
Activated Carbon Adsorption Physical binding of the contaminant to the surface of activated carbon to prevent migration. epa.gov Potentially effective for containment in soil and water. Determining adsorption capacity and efficiency for fluoroacetate.
In Situ Chemical Oxidation (ISCO) Introduction of chemical oxidants to convert the contaminant to less toxic compounds. epa.gov Feasibility depends on the reactivity of fluoroacetate with common oxidants. Testing the effectiveness of various redox reactions on fluoroacetate.

| Thermal Desorption | Heating contaminated soil to volatilize contaminants for collection and treatment. mdpi.com | Potentially applicable for ex situ treatment of contaminated soils. | Optimizing temperature and treatment conditions for complete removal. |

Exploration of Biosynthetic Pathways in Naturally Occurring Fluoroacetate Producers

While the artificial synthesis of this compound is well-documented, nature has devised its own methods for producing fluoroacetate. A fascinating area of research involves exploring the biosynthetic pathways in the diverse organisms that create this compound, including numerous plant species and at least one bacterium. scispace.comresearchgate.net Understanding these natural pathways could unveil novel enzymatic tools for C-F bond formation.

The biosynthetic pathway is best understood in the soil bacterium Streptomyces cattleya. wikipedia.org This organism utilizes a unique enzyme, fluorinase, which catalyzes the formation of a C-F bond by reacting fluoride (B91410) ions with S-adenosyl-L-methionine (SAM). researchgate.netukri.org Subsequent enzymatic steps convert this initial product into fluoroacetate and another fluorinated compound, 4-fluorothreonine (B18676). nih.govasm.org Isotopic labeling studies have shown that the carbon backbone of fluoroacetate is derived from glycerol via intermediates like beta-hydroxypyruvate. scispace.comasm.org

In stark contrast, the biosynthetic pathways in fluoroacetate-producing plants, such as Dichapetalum cymosum (poison leaf) and various Gastrolobium species, remain largely a mystery. nih.govwikipedia.org Although it is known that these plants synthesize fluoroacetate, the specific enzymes—including the key fluorinating enzyme—have not been identified. nih.gov Early studies using cell-free extracts from D. cymosum showed the conversion of fluoropyruvate to fluoroacetate, but the enzymes driving this reaction could not be isolated. nih.gov The lack of genetic and biochemical information for these plant pathways represents a significant knowledge gap. researchgate.net Elucidating these pathways could reveal alternative enzymatic strategies for fluorination that have evolved independently from the bacterial system.

Key research objectives include:

Gene and Enzyme Discovery in Plants: Using modern transcriptomics, proteomics, and gene knockout techniques to identify the genes and enzymes responsible for fluoroacetate biosynthesis in plants like D. cymosum. researchgate.net

Comparative Pathway Analysis: Comparing the plant biosynthetic pathways, once discovered, with the known pathway in S. cattleya to identify convergent or divergent evolutionary strategies for C-F bond formation.

Exploiting Novel Enzymes: Characterizing any newly discovered fluorinating enzymes for their potential use in biocatalysis and synthetic biology to create novel fluorinated molecules. uni.lunih.gov

Table 4: Fluoroacetate Biosynthesis in Natural Producers

Organism Known Pathway Details Key Enzyme(s) Identified Primary Research Gap
Streptomyces cattleya (Bacterium) Pathway starts with inorganic fluoride and SAM; proceeds through several characterized intermediates. Carbon skeleton derived from glycerol. scispace.comresearchgate.netasm.org Fluorinase (FlA): Catalyzes C-F bond formation. researchgate.netukri.orgFluoroacetyl-CoA thioesterase (FlK): Confers resistance. nih.govqmul.ac.uk Full characterization of all auxiliary genes in the biosynthetic cluster. ukri.org
Dichapetalum cymosum (Plant) Pathway is almost entirely unknown. Cell-free extracts can convert fluoropyruvate to fluoroacetate. nih.gov None definitively identified. Identification of the entire biosynthetic pathway, especially the fluorinating enzyme. nih.govresearchgate.net
Gastrolobium & Oxylobium spp. (Plants) Known to produce and accumulate high levels of fluoroacetate. scispace.comresearchgate.net None identified. Elucidation of the complete biosynthetic pathway and resistance mechanisms.

| Palicourea marcgravii (Plant) | A principal toxin responsible for livestock losses in Brazil. nih.gov | None identified. | Discovery of the genetic and biochemical basis for fluoroacetate production. |

Q & A

Q. What are the recommended methods for synthesizing methyl fluoroacetate in laboratory settings?

this compound can be synthesized via halogen exchange fluorination, where chloro- or bromoacetate precursors react with potassium fluoride (KF) under controlled conditions. For example, methyl chloroacetate reacts with KF in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours . Purity is ensured through fractional distillation (boiling point: 104.5°C) and verified via GC-MS to confirm the absence of toxic byproducts like fluoroacetic acid .

Key Data :

ParameterValue
Boiling Point104.5°C
Molecular Weight92.07 g/mol
Density1.17 g/cm³
Source:

Q. What safety protocols are critical when handling this compound?

Due to its extreme toxicity (LD₅₀ in rats: ~0.1–0.3 mg/kg), researchers must use fume hoods, wear nitrile gloves, and employ closed-system transfers. Emergency response protocols should align with the Emergency Response Guidebook (ERG) for hazardous materials, including immediate decontamination with sodium bicarbonate solutions to neutralize acidic metabolites . Storage requires secondary containment in corrosion-resistant containers at ≤25°C .

Q. How can researchers validate the purity of this compound?

Purity is assessed via gas chromatography-mass spectrometry (GC-MS) using a DB-5MS column and electron ionization. Retention time comparisons with authentic standards and isotopic labeling (e.g., ¹³C-tracers) are critical for detecting impurities . Nuclear magnetic resonance (¹⁹F NMR) at 470 MHz can confirm fluorine integration and structural integrity .

Advanced Research Questions

Q. What experimental models are suitable for studying this compound’s metabolic toxicity?

In vitro models using isolated mitochondria or hepatocytes can quantify Krebs cycle inhibition via fluorocitrate accumulation (IC₅₀: ~10 nM). In vivo studies in rodents require dose-response frameworks (0.05–0.5 mg/kg) with endpoints like citrate synthase activity and ATP depletion . Contradictions in toxicity thresholds (e.g., species-specific susceptibility) necessitate cross-validation with human cell lines (e.g., HepG2) .

Toxicity Mechanism :

  • This compound → Fluoroacetyl-CoA → Fluorocitrate (via citrate synthase) → Inhibition of aconitase → Krebs cycle arrest .

Q. How can researchers resolve contradictions in environmental fate data for this compound?

Discrepancies in hydrolysis rates (pH-dependent) and biodegradation pathways require controlled studies using ¹⁸O-labeled water and LC-MS/MS to track degradation products. For example, under alkaline conditions (pH >10), hydrolysis to fluoroacetic acid occurs within hours, whereas neutral pH shows stability for days . Soil adsorption coefficients (Kₒc) should be measured using OECD Guideline 106 to assess groundwater contamination risks .

Q. What advanced analytical techniques are used to detect this compound in biological samples?

Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits of 0.1 ppb in serum. Derivatization with pentafluorobenzyl bromide enhances sensitivity for fluoroacetate metabolites. For tissue samples, high-resolution mass spectrometry (HRMS) with ion mobility separation reduces matrix interference .

Analytical Workflow :

StepMethod
ExtractionSPME or liquid-liquid extraction (ethyl acetate)
DerivatizationPentafluorobenzyl bromide
DetectionGC-MS (SIM mode for m/z 81, 99)
Source:

Q. What biosynthetic pathways produce this compound in microbial systems?

Streptomyces cattleya synthesizes this compound via β-hydroxypyruvate intermediates, as shown by ¹³C-glycerol tracer studies. Key enzymes include fluorinases (e.g., FlA) that catalyze C-F bond formation. Pathway engineering in E. coli requires codon-optimized fluorinase genes and acetyl-CoA carboxylase overexpression to enhance precursor availability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.